Fmoc-Lys(Tfa)-OH Fmoc-Lys(Tfa)-OH
Brand Name: Vulcanchem
CAS No.: 76265-69-5
VCID: VC21541703
InChI: InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Molecular Formula: C23H23F3N2O5
Molecular Weight: 464.4 g/mol

Fmoc-Lys(Tfa)-OH

CAS No.: 76265-69-5

VCID: VC21541703

Molecular Formula: C23H23F3N2O5

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Tfa)-OH - 76265-69-5

Description

Fmoc-Lys(Tfa)-OH, or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the context of Fmoc solid-phase peptide synthesis (SPPS). This compound is crucial for protecting the amino and side-chain groups during peptide assembly, ensuring the integrity and specificity of the synthesized peptides.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Tfa)-OH plays a vital role in Fmoc SPPS, which is the preferred method for peptide synthesis due to its high efficiency and quality . The Fmoc group protects the alpha-amino group, while the trifluoroacetyl (Tfa) group protects the epsilon-amino group of lysine. This dual protection ensures that the peptide chain grows in a controlled manner, minimizing unwanted side reactions.

Protecting Groups

Protecting GroupFunction
FmocProtects alpha-amino group
TfaProtects epsilon-amino group of lysine

The Fmoc group is labile to bases, particularly secondary amines, making it suitable for solid-phase synthesis where the by-products can be easily washed away .

Applications

Fmoc-Lys(Tfa)-OH is primarily used in the synthesis of peptides where lysine residues need to be protected. Its applications span various fields, including pharmaceutical research, biotechnology, and biochemistry, where precise peptide synthesis is crucial for studying protein functions and interactions.

Research Findings

CAS No. 76265-69-5
Product Name Fmoc-Lys(Tfa)-OH
Molecular Formula C23H23F3N2O5
Molecular Weight 464.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Standard InChI InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1
Standard InChIKey ZVLMWTPNDXNXSZ-IBGZPJMESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Synonyms Fmoc-Lys(Tfa)-OH;76265-69-5;Fmoc-N-epsilon-trifluoroacetyl-L-lysine;Nalpha-Fmoc-Nepsilon-trifluoroacetyl-L-lysine;AC1Q71CY;AC1Q71CZ;47536_ALDRICH;SCHEMBL178772;47536_FLUKA;C23H23F3N2O5;MolPort-003-934-156;CF-483;MFCD00153360;ZINC34781584;AKOS015909869;N|A-Fmoc-N|A-trifluoroacetyl-L-lysine;AJ-90172;AK-44091;K305;AB0014154;FT-0081956;FT-0651238;ST24047291;ST51054885;M-1005
PubChem Compound 16213176
Last Modified Aug 15 2023

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